KRAS inhibitor-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

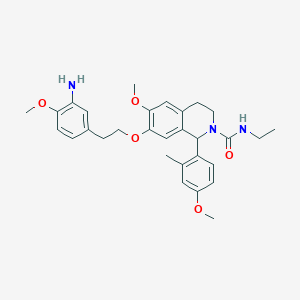

7-[2-(3-amino-4-methoxyphenyl)ethoxy]-N-ethyl-6-methoxy-1-(4-methoxy-2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N3O5/c1-6-32-30(34)33-13-11-21-17-27(37-5)28(38-14-12-20-7-10-26(36-4)25(31)16-20)18-24(21)29(33)23-9-8-22(35-3)15-19(23)2/h7-10,15-18,29H,6,11-14,31H2,1-5H3,(H,32,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOOIGPIJNQBPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC2=CC(=C(C=C2C1C3=C(C=C(C=C3)OC)C)OCCC4=CC(=C(C=C4)OC)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dawn of a New Era in Oncology: A Technical Guide to the Discovery and Development of Novel Pan-KRAS Inhibitors

For decades, the KRAS oncoprotein has been a formidable foe in the fight against cancer, long considered "undruggable" due to its challenging molecular structure. However, recent breakthroughs have heralded a new era in KRAS-targeted therapies, with the emergence of a promising class of molecules: pan-KRAS inhibitors. This technical guide provides an in-depth exploration of the discovery and development of these novel agents, offering valuable insights for researchers, scientists, and drug development professionals dedicated to conquering KRAS-driven malignancies.

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and survival in a significant percentage of lung, colorectal, and pancreatic cancers.[1][2] The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[3] Oncogenic mutations lock KRAS in a constitutively active state, leading to aberrant downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, which promote uncontrolled cell proliferation, survival, and differentiation.[4][5]

While the development of allele-specific KRAS inhibitors, such as those targeting the G12C mutation, has been a landmark achievement, they only address a fraction of KRAS-mutant cancers.[6] Pan-KRAS inhibitors represent a broader therapeutic strategy, designed to target multiple KRAS variants, including the most prevalent G12D and G12V mutations, as well as wild-type KRAS in cases of gene amplification.[7][8] This guide will delve into the core aspects of the discovery and preclinical development of these groundbreaking inhibitors.

The KRAS Signaling Network: A Complex Web of Interactions

Effective targeting of KRAS requires a thorough understanding of its intricate signaling network. Upon activation, KRAS-GTP engages with a multitude of downstream effector proteins, initiating a cascade of phosphorylation events that drive oncogenesis. The MAPK pathway is a central player, where KRAS activates RAF kinases, which in turn phosphorylate and activate MEK, leading to the activation of ERK.[4] Activated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression and proliferation. Simultaneously, KRAS can activate the PI3K-AKT-mTOR pathway, which is crucial for cell survival and metabolic reprogramming.[5] The complexity of these interconnected pathways underscores the challenges in developing effective and durable inhibitors.

Caption: Figure 1: The KRAS Signaling Pathway.

A Multi-pronged Approach to Pan-KRAS Inhibitor Discovery

The journey to identify and validate novel pan-KRAS inhibitors is a meticulous process involving a series of biochemical, biophysical, and cellular assays. This workflow is designed to assess a compound's binding affinity, selectivity, and its ability to modulate KRAS activity and downstream signaling, ultimately leading to the identification of promising candidates for in vivo studies.

Caption: Figure 2: Pan-KRAS Inhibitor Discovery Workflow.

Quantitative Analysis of Pan-KRAS Inhibitors

A critical aspect of drug development is the quantitative assessment of a compound's potency and efficacy. The following tables summarize key preclinical data for several novel pan-KRAS inhibitors, providing a comparative overview of their performance in various assays.

Table 1: In Vitro Activity of Pan-KRAS Inhibitors

| Inhibitor | Target | Assay Type | IC50 / Kd (nM) | Cell Line / KRAS Mutant | Reference |

| BI-2865 | Pan-KRAS (inactive state) | Biochemical (SOS1-mediated nucleotide exchange) | <11 | Recombinant KRAS | [7] |

| Cell Viability | ~140 (mean) | Ba/F3 (KRAS G12C, G12D, G12V) | [7] | ||

| BI-2493 | Pan-KRAS (inactive state) | Biochemical (SOS1-mediated nucleotide exchange) | <11 | Recombinant KRAS | [7] |

| Cell Viability | <140 | Ba/F3 (KRAS G12C, G12D, G12V) | [7] | ||

| RMC-6236 (Daraxonrasib) | Pan-RAS (active state) | Protein-Protein Interaction (RAS-BRAF) | 28-220 (EC50) | Wild-type and mutant KRAS, NRAS, HRAS | [9] |

| ADT-007 | Pan-RAS (nucleotide-free) | Cell Viability | 2 | MIA PaCa-2 (KRAS G12C) | [10] |

| Cell Viability | 5 | HCT 116 (KRAS G13D) | [10] | ||

| LY4066434 | Pan-KRAS | Biochemical | 3.6 (WT), 12 (G12C) | Recombinant KRAS | [11] |

| ERAS-0015 | Pan-RAS (molecular glue) | Binding Affinity (to CypA) | 8-21x higher than comparator | N/A | [12] |

Table 2: In Vivo Efficacy of Pan-KRAS Inhibitors

| Inhibitor | Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference |

| BI-2493 | Xenograft (mice) | Pancreatic Cancer | N/A | Suppressed tumor growth and prolonged survival | [13] |

| LY4066434 | Xenograft (mice) | Lung, Ovarian, Colorectal Cancer | 10, 30, 60 mg/kg, twice daily | Tumor growth inhibition and regression | [11] |

| ERAS-0015 | Xenograft (mice) | RAS-mutant solid tumors | Lower doses than comparator | Comparable or greater TGI/regression | [12] |

| ADT-007 | Xenograft (mice) | Colorectal and Pancreatic Cancer | Local administration | Robust antitumor activity | [14] |

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the development of pan-KRAS inhibitors.

TR-FRET-Based KRAS Nucleotide Exchange Assay

This assay measures the ability of a compound to inhibit the exchange of GDP for GTP on the KRAS protein, a critical step in its activation.

-

Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). KRAS protein is labeled with a donor fluorophore (e.g., Terbium), and a fluorescently labeled GTP analog serves as the acceptor. When KRAS binds the fluorescent GTP, FRET occurs. Inhibitors that prevent this exchange will result in a decrease in the FRET signal.

-

Materials:

-

Recombinant KRAS protein (e.g., KRAS G12D)

-

Guanine Nucleotide Exchange Factor (GEF), such as SOS1

-

Fluorescently labeled GTP (e.g., BODIPY-GTP)

-

Terbium-labeled anti-His antibody (for His-tagged KRAS)

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

384-well low-volume microplates

-

TR-FRET plate reader

-

-

Protocol:

-

Prepare a solution of KRAS protein and Terbium-labeled antibody in assay buffer and incubate to allow for complex formation.

-

In a 384-well plate, add the test compound at various concentrations.

-

Add the KRAS/antibody complex to the wells.

-

Initiate the exchange reaction by adding a mixture of SOS1 and fluorescently labeled GTP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (donor and acceptor).

-

Calculate the TR-FRET ratio and determine the IC50 value of the inhibitor.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of a pan-KRAS inhibitor on the proliferation and viability of cancer cell lines.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells. The reagent contains luciferase and its substrate, which generate a luminescent signal proportional to the ATP concentration.

-

Materials:

-

KRAS-mutant and wild-type cancer cell lines

-

Cell culture medium and supplements

-

96- or 384-well clear-bottom white plates

-

CellTiter-Glo® Reagent

-

Luminometer

-

-

Protocol:

-

Seed cells in a 96- or 384-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the pan-KRAS inhibitor for a specified duration (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of viable cells relative to a vehicle-treated control and determine the IC50 value.

-

Western Blotting for Phosphorylated ERK (pERK)

This technique is used to assess the inhibitor's effect on the downstream MAPK signaling pathway by measuring the levels of activated ERK.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for total ERK and its phosphorylated (active) form.

-

Materials:

-

Cancer cell lines

-

Pan-KRAS inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pERK, anti-total ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Treat cells with the pan-KRAS inhibitor at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against pERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK as a loading control.

-

Quantify the band intensities to determine the relative levels of pERK.

-

The Path Forward: Challenges and Opportunities

The development of pan-KRAS inhibitors is a significant step forward in the quest to conquer KRAS-driven cancers. However, challenges remain, including the potential for acquired resistance and the need for combination therapies to achieve durable responses.[6] The intricate feedback loops within the KRAS signaling network can lead to pathway reactivation, and the heterogeneity of tumors necessitates a personalized approach to treatment.

Future research will likely focus on:

-

Optimizing inhibitor properties: Enhancing potency, selectivity, and pharmacokinetic profiles to improve efficacy and minimize off-target effects.

-

Combination strategies: Exploring synergistic combinations with inhibitors of other signaling pathways (e.g., MEK, PI3K) or with immunotherapy to overcome resistance.[13]

-

Biomarker discovery: Identifying predictive biomarkers to select patients most likely to respond to pan-KRAS inhibitor therapy.

The journey to translate these promising preclinical findings into effective clinical treatments is ongoing. The continued dedication of the scientific community to unraveling the complexities of KRAS biology and to innovating novel therapeutic strategies offers hope for a future where KRAS-mutant cancers are no longer a death sentence.

References

- 1. Targeting the KRAS mutation for more effective cancer treatment | MD Anderson Cancer Center [mdanderson.org]

- 2. mdpi.com [mdpi.com]

- 3. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 4. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting KRAS in Solid Tumors: Current Challenges and Future Opportunities of Novel KRAS Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. letswinpc.org [letswinpc.org]

- 10. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]

- 11. Loxo Oncology’s LY-4066434 demonstrates efficacy in KRAS-mutant models | BioWorld [bioworld.com]

- 12. Erasca, Inc. Reports Promising Preclinical Data on ERAS-0015 and ERAS-4001 Targeting RAS/MAPK Pathway at AACR Annual Meeting | Nasdaq [nasdaq.com]

- 13. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]

- 14. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Evaluation of KRAS G12D Inhibitor Efficacy

For Researchers, Scientists, and Drug Development Professionals

The KRAS oncogene, particularly the G12D mutation, represents a critical and highly sought-after target in cancer therapy. Found prevalently in aggressive cancers such as pancreatic, colorectal, and lung adenocarcinomas, the KRAS G12D mutation drives uncontrolled cell proliferation and survival.[1] The development of specific inhibitors for this mutation has been a significant challenge due to the protein's picomolar affinity for GTP and its smooth surface, which lacks deep druggable pockets.[2] However, recent breakthroughs have led to the development of non-covalent inhibitors that show promise in preclinical settings. This guide provides an in-depth overview of the core methodologies and data interpretation necessary for the robust preclinical evaluation of KRAS G12D inhibitor efficacy.

KRAS G12D Signaling and Mechanism of Action

The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling. It cycles between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by guanine nucleotide exchange factors (GEFs), like Son of Sevenless 1 (SOS1), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis to return KRAS to its inactive state.[3]

The G12D mutation, a substitution of glycine with aspartate at codon 12, impairs the intrinsic GTPase activity and makes the protein insensitive to GAP-mediated inactivation.[4] This results in a constitutively active, GTP-bound KRAS protein, leading to persistent downstream signaling through pathways crucial for cell growth and survival, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[2][3] KRAS G12D inhibitors are designed to specifically bind to the mutant protein, locking it in an inactive conformation and blocking its interaction with downstream effectors.[1][3]

Preclinical Evaluation Workflow

A systematic approach is essential for evaluating the efficacy of KRAS G12D inhibitors. The workflow progresses from initial biochemical and cell-based assays to more complex in vivo models, which are critical for assessing anti-tumor activity and pharmacokinetic/pharmacodynamic (PK/PD) relationships.

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of preclinical evaluation.

-

Surface Plasmon Resonance (SPR):

-

Objective: To measure the binding affinity (Kd), association (ka), and dissociation (kd) rates between the inhibitor and purified KRAS G12D protein.

-

Methodology:

-

Immobilize recombinant KRAS G12D protein (in its GDP-bound state) on a sensor chip.

-

Flow a series of inhibitor concentrations across the chip surface.

-

Detect changes in the refractive index at the surface, which are proportional to the mass of bound inhibitor.

-

Fit the resulting sensorgrams to a binding model to calculate kinetic and affinity constants.[5]

-

-

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET):

-

Objective: To assess the inhibitor's ability to block the interaction between KRAS G12D and its binding partners (e.g., SOS1, RAF1) or to inhibit nucleotide exchange.

-

Methodology (for Nucleotide Exchange):

-

Use recombinant KRAS G12D protein.

-

Incubate the protein with the test inhibitor at various concentrations.

-

Initiate the nucleotide exchange reaction by adding a fluorescently labeled GTP analog (e.g., GTP-DY-647P1) and the GEF, SOS1.

-

Measure the TR-FRET signal, which increases as the fluorescent GTP binds to KRAS.

-

Calculate IC50 values based on the inhibition of the signal.[6][7]

-

-

-

Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®):

-

Objective: To determine the anti-proliferative effect of the inhibitor on cancer cell lines harboring the KRAS G12D mutation.

-

Methodology:

-

Seed KRAS G12D-mutant (e.g., AsPC-1, GP2d, HPAC) and KRAS wild-type cells in 96-well plates.[5][8]

-

Treat cells with a dose range of the inhibitor for a defined period (e.g., 72-120 hours).

-

Add the viability reagent (e.g., MTT or CellTiter-Glo®).

-

Measure absorbance or luminescence, which correlates with the number of viable cells.

-

Calculate IC50 values by plotting cell viability against inhibitor concentration.

-

-

-

Western Blotting for Pathway Modulation:

-

Objective: To confirm target engagement and mechanism of action by measuring the phosphorylation status of downstream effectors like ERK and AKT.

-

Methodology:

-

Treat KRAS G12D-mutant cells with the inhibitor for various times and concentrations.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane and probe with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, p-AKT, and total AKT.

-

Use secondary antibodies conjugated to an enzyme for chemiluminescent detection. A reduction in the p-ERK/total ERK ratio indicates pathway inhibition.[9]

-

-

-

Target Engagement Assays (e.g., NanoBRET™):

-

Objective: To confirm and quantify inhibitor binding to KRAS G12D within a live cell environment.

-

Methodology:

-

Engineer cells to express KRAS G12D fused to a NanoLuc® luciferase enzyme.

-

Add a fluorescent tracer that binds to the same pocket as the inhibitor.

-

In the absence of an inhibitor, energy is transferred from the luciferase to the tracer (BRET).

-

When the inhibitor is added, it displaces the tracer, disrupting the BRET signal.

-

The degree of BRET disruption is used to calculate the inhibitor's cellular affinity (IC50).[7][10]

-

-

-

Xenograft Models (CDX and PDX):

-

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

-

Model Types:

-

Cell Line-Derived Xenografts (CDX): Human cancer cell lines (e.g., AsPC-1, GP2d) are implanted subcutaneously into immunodeficient mice.[8][11]

-

Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice, better-preserving the original tumor architecture and heterogeneity.[12]

-

-

Methodology:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into vehicle and treatment groups.

-

Administer the inhibitor orally or via another appropriate route at a defined dose and schedule (e.g., twice daily).[11]

-

Measure tumor volume and body weight regularly.

-

At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK).

-

-

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:

-

Objective: To correlate the inhibitor's concentration in plasma and tumor tissue with its biological effect on the target.

-

Methodology:

-

Administer a single or multiple doses of the inhibitor to tumor-bearing mice.

-

Collect plasma and tumor samples at various time points post-dosing.

-

Analyze target modulation (e.g., p-ERK or p-RSK inhibition) in the tumor samples via Western blot or ELISA.[13][14]

-

Model the relationship between drug exposure (AUC) and target inhibition to determine the required therapeutic dose.[14]

-

-

Efficacy Data for Key KRAS G12D Inhibitors

The following tables summarize publicly available preclinical data for several leading KRAS G12D inhibitors.

Table 1: In Vitro Potency of Select KRAS G12D Inhibitors

| Inhibitor | Assay Type | Cell Line / Protein | Potency (IC50 / Kd) | Selectivity vs. WT KRAS | Reference(s) |

| MRTX1133 | Biochemical (TR-FRET) | KRAS G12D Protein | 0.14 nM | ~38-fold | [6] |

| Cell Growth | HPAC (Pancreatic) | 1 nM | >1000-fold | [15] | |

| pERK Inhibition | HPAC (Pancreatic) | <1 nM | N/A | [15] | |

| BI 3706674 | Biochemical (SOS1-interaction) | GDP-KRAS G12D | 1.5 nM | ~3.2-fold | |

| Cell Growth | KRAS G12D Mutant Lines | Potent Inhibition | N/A | ||

| LY3962673 | Biochemical (SPR) | GDP-KRAS G12D | 0.058 nM | 81-fold | [5] |

| pERK Inhibition | HPAC (Pancreatic) | 4.2 nM | 55-fold | [5] | |

| Cell Growth | KRAS G12D Lines | 7.7 nM | 233-fold | [5] | |

| HRS-4642 | Biochemical (SPR) | KRAS G12D Protein | High Affinity | 17-fold vs WT | [8] |

| Cell Growth | KRAS G12D Mutant Lines | Strong Inhibition | High Specificity | [8] |

N/A: Not available in the cited sources.

Table 2: In Vivo Efficacy of Select KRAS G12D Inhibitors

| Inhibitor | Model Type | Tumor Type | Dosing | Efficacy Outcome | Reference(s) |

| MRTX1133 | PDX & GEMM | Pancreatic | 100 mg/kg, BID | Significant tumor regression, complete/near-complete remissions | [3][15] |

| BI 3706674 | PDX | NSCLC, Pancreatic, Colorectal | 30 mg/kg, BID | Tumor regression | |

| LY3962673 | Xenograft | KRAS G12D-driven | Oral Administration | Tumor regressions without body weight loss | [5] |

| HRS-4642 | CDX & PDX | Pancreatic, Colorectal, Lung | N/A | Significant inhibition of tumor growth | [8] |

BID: Twice daily. NSCLC: Non-small cell lung cancer.

Table 3: Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Data

| Inhibitor | Parameter | Species | Value / Observation | Reference(s) |

| AZD0022 | Oral Bioavailability | Mouse, Dog | 30-70% absorption; half-life consistent with once-daily dosing | [13][14] |

| PK/PD Relationship | Mouse (GP2D Xenograft) | Exposure-dependent pRSK inhibition; unbound IC50 of 1.4 nM | [13][14] | |

| Tumor Accumulation | Mouse (GP2D Xenograft) | Estimated 18x more bound in tumor tissue than in plasma | [13][14] | |

| HRS-4642 | Pharmacokinetics | Mouse | Good PK/PD characteristics; tends to accumulate in tumors | [8] |

Combination Strategies and Resistance

Preclinical studies have shown that while KRAS G12D inhibitor monotherapy can be effective, responses may be transient.[16] This has prompted investigations into combination strategies to enhance efficacy and overcome resistance.

-

Combination with Immunotherapy: KRAS G12D inhibition can remodel the tumor microenvironment by increasing CD8+ T cell infiltration.[16] Combining inhibitors like MRTX1133 with immune checkpoint inhibitors led to durable tumor elimination in preclinical models.[16]

-

Combination with MEK Inhibitors: A common resistance mechanism involves the reactivation of the MAPK pathway.[17] Combining KRAS G12D inhibitors with MEK inhibitors (e.g., trametinib) has shown synergistic effects in suppressing tumor growth, particularly in NSCLC models where monotherapy was less effective.[17]

-

Mechanisms of Resistance: Acquired resistance can occur through secondary KRAS mutations or the activation of bypass pathways that circumvent KRAS dependence, such as upstream receptor tyrosine kinase (RTK) or mTOR/AKT signaling.[18] Preclinical models are crucial for identifying these mechanisms and developing rational combination strategies to counteract them.[18]

References

- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 2. jetir.org [jetir.org]

- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. biorxiv.org [biorxiv.org]

- 7. reactionbiology.com [reactionbiology.com]

- 8. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Astellas’ CRBN-based protein degrader inhibits KRAS G12D tumor growth | BioWorld [bioworld.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. championsoncology.com [championsoncology.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on the Role of KRAS Mutations in Non-Small Cell Lung Cancer Tumorigenesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Kirsten rat sarcoma viral oncogene homolog (KRAS) is the most frequently mutated oncogene in non-small cell lung cancer (NSCLC), occurring in up to 30% of cases, particularly in the adenocarcinoma subtype.[1][2] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of a discernible binding pocket. However, the recent development and approval of covalent inhibitors specifically targeting the KRAS G12C mutation have revolutionized the treatment landscape, validating direct KRAS inhibition as a viable therapeutic strategy.[3][4][5] This guide provides a comprehensive overview of the molecular biology of KRAS, the signaling pathways it governs, the clinical significance of its various mutations, and the methodologies central to its study. It further details current therapeutic approaches, mechanisms of resistance, and future perspectives in the field.

Molecular Biology of KRAS and the Impact of Oncogenic Mutations

The RAS Protein Superfamily

The RAS superfamily of small GTPases acts as a critical molecular switch in cellular signal transduction.[1] In humans, this family includes three primary isoforms: KRAS, HRAS, and NRAS.[1] These proteins cycle between an inactive, guanosine diphosphate (GDP)-bound state and an active, guanosine triphosphate (GTP)-bound state.[1][6]

-

Activation: The transition from the inactive to the active state is facilitated by guanine nucleotide exchange factors (GEFs), which promote the release of GDP, allowing GTP to bind.[1] This process is typically initiated by upstream signals from receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[1][7]

-

Inactivation: The return to the inactive state is mediated by the intrinsic GTPase activity of the RAS protein, which hydrolyzes GTP to GDP. This process is accelerated by GTPase-activating proteins (GAPs), such as neurofibromin 1 (NF1).[1]

The Mechanism of KRAS Mutations

Oncogenic mutations in the KRAS gene, predominantly single-point missense mutations, occur most frequently in codons 12, 13, and 61.[1][3][8] These mutations impair the intrinsic GTPase activity of the KRAS protein and reduce its sensitivity to GAPs.[1] This results in a constitutively active, GTP-bound state, leading to persistent downstream signaling that drives uncontrolled cell proliferation, survival, and differentiation—the hallmarks of cancer.[9]

KRAS-Driven Signaling Pathways in NSCLC

Once activated, mutant KRAS engages multiple downstream effector pathways critical for tumorigenesis. The two most well-characterized cascades are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][6][9]

-

RAF-MEK-ERK (MAPK) Pathway: This is a central signaling cascade that regulates cell proliferation and survival.[6] Activated KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate the transcription of genes involved in cell cycle progression.

-

PI3K-AKT-mTOR Pathway: This pathway is a primary regulator of cell growth, survival, and metabolism.[6][10] KRAS-GTP can activate phosphoinositide 3-kinase (PI3K), leading to the activation of AKT. Activated AKT then influences a multitude of cellular processes, including the activation of mTOR, which promotes protein synthesis and cell growth.[10]

-

RAL Guanine Nucleotide Dissociation Stimulator (RALGDS) Pathway: This third key pathway influences processes such as cytoskeletal dynamics and vesicle trafficking, contributing to cell migration and invasion.[1] Different KRAS mutations may preferentially activate certain pathways; for example, G12C and G12V variants show a preference for the RAL pathway, while the G12D mutation more strongly activates PI3K-AKT signaling.[1]

Prevalence and Clinical Significance of KRAS Mutations

KRAS mutations are detected in approximately 25-30% of NSCLC adenocarcinomas.[1][11] The prevalence and type of mutation are strongly associated with patient characteristics, particularly smoking history.[1][6] G>T transversions, such as G12C, are more common in smokers, whereas G>A transitions, like G12D, are more frequently observed in non-smokers.[6]

Co-occurring Genomic Alterations

KRAS mutations often coexist with other genetic alterations, which can significantly impact tumor biology and response to therapy.[1] The most frequent co-mutations are found in:

-

TP53: Co-occurs in ~39% of KRAS-mutant cases.[1]

-

STK11 (LKB1): Found in ~30% of cases and is associated with a poor prognosis and resistance to immunotherapy.[1][11]

-

KEAP1: Present in ~24% of cases, also linked to a poor prognosis.[1][11]

These co-mutations define distinct biological subtypes of KRAS-mutant NSCLC and are critical considerations for therapeutic development.[12]

Data Presentation: Prevalence of KRAS Mutations in NSCLC

Table 1: Prevalence of Major KRAS Mutations in NSCLC Adenocarcinoma

| KRAS Mutation | Codon | Amino Acid Change | Prevalence in KRAS-Mutant NSCLC | Associated Smoker Status |

|---|---|---|---|---|

| G12C | 12 | Glycine -> Cysteine | ~40-43% | Current or Former Smokers |

| G12V | 12 | Glycine -> Valine | ~18-21% | Current or Former Smokers |

| G12D | 12 | Glycine -> Aspartic Acid | ~15-18% | Higher prevalence in non-smokers |

| G12A | 12 | Glycine -> Alanine | ~7-9% | Smokers |

| G13 Mutations | 13 | Glycine -> Various | ~5% | Variable |

| Q61 Mutations | 61 | Glutamine -> Various | ~2% | Variable |

(Data synthesized from multiple sources, including[1][6][11][13][14][15])

Therapeutic Strategies Targeting KRAS-Mutant NSCLC

For many years, patients with KRAS-mutant NSCLC were treated with standard chemotherapy with limited success.[6] The development of direct, covalent inhibitors targeting the cysteine residue in the KRAS G12C mutant protein has been a landmark achievement.

Direct KRAS G12C Inhibitors

Sotorasib (AMG 510) and Adagrasib (MRTX849) are two FDA-approved inhibitors that specifically and irreversibly bind to the KRAS G12C protein, trapping it in its inactive, GDP-bound state.[4][5]

Table 2: Summary of Key Clinical Trial Data for KRAS G12C Inhibitors in Pre-treated NSCLC

| Drug | Trial | Number of Patients (NSCLC) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

|---|---|---|---|---|---|---|

| Sotorasib | CodeBreaK 100 (Phase 2) | 126 | 37.1% | 80.6% | 6.8 months | 12.5 months |

| Adagrasib | KRYSTAL-1 (Phase 2) | 116 | 42.9% | 79.5% | 6.5 months | 12.6 months |

Mechanisms of Resistance to KRAS G12C Inhibitors

Despite initial responses, acquired resistance to KRAS G12C inhibitors inevitably develops.[18] The mechanisms are broadly categorized as "on-target" or "off-target."

-

On-target Resistance: Involves alterations to the KRAS gene itself, such as secondary mutations in the switch-II pocket that prevent drug binding (e.g., Y96D) or the acquisition of new activating KRAS mutations on the other allele (e.g., G12V, G12D).[18][19]

-

Off-target Resistance: Involves the activation of bypass signaling pathways that circumvent the need for KRAS signaling. This can occur through amplification or mutation of other oncogenes (e.g., MET, NRAS, BRAF), reactivation of upstream RTKs, or histological transformation (e.g., adenocarcinoma to squamous cell carcinoma).[19][20][21]

Key Experimental Protocols

Protocol 1: Detection of KRAS Mutations by Sanger Sequencing

Sanger sequencing remains a gold-standard method for identifying specific point mutations in tumor DNA.[7][22]

Objective: To amplify and sequence KRAS exons 2 and 3 to detect mutations in codons 12, 13, and 61.

Methodology:

-

DNA Extraction: Isolate genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue sections or fresh-frozen tumor biopsies using a commercial kit. Quantify DNA concentration and assess purity (A260/A280 ratio).

-

PCR Amplification:

-

Design primers flanking the target regions of KRAS exon 2 (containing codons 12/13) and exon 3 (containing codon 61). Include M13 tails on the forward primers for universal sequencing.[7]

-

Set up a PCR reaction containing 50-100 ng of genomic DNA, forward and reverse primers, dNTPs, PCR buffer, and a high-fidelity DNA polymerase.

-

Perform PCR using the following thermocycling conditions: initial denaturation at 95°C for 5 minutes; 35 cycles of denaturation at 95°C for 30s, annealing at 58°C for 30s, and extension at 72°C for 45s; followed by a final extension at 72°C for 7 minutes.

-

-

PCR Product Purification:

-

Verify the presence of a single, correctly sized amplicon using agarose gel electrophoresis.

-

Purify the PCR product to remove unincorporated primers and dNTPs using an enzymatic cleanup reagent (e.g., ExoSAP-IT) or a column-based purification kit.

-

-

Sanger Sequencing Reaction:

-

Set up cycle sequencing reactions for both forward and reverse strands using the purified PCR product as a template, a universal M13 sequencing primer, and a BigDye Terminator Cycle Sequencing Kit.

-

-

Sequencing and Analysis:

-

Purify the sequencing reaction products to remove unincorporated dye terminators.[7]

-

Perform capillary electrophoresis on a genetic analyzer.

-

Analyze the resulting electropherograms using sequencing analysis software. Align the sample sequence to a wild-type KRAS reference sequence to identify any nucleotide changes corresponding to known oncogenic mutations.[22]

-

Protocol 2: Analysis of Downstream KRAS Signaling by Western Blot

Western blotting is used to measure the phosphorylation status (and thus activation) of key proteins in the MAPK and PI3K/AKT pathways.[23][24]

Objective: To assess the effect of a KRAS inhibitor on p-ERK and p-AKT levels in KRAS-mutant NSCLC cell lines.

Methodology:

-

Cell Culture and Treatment:

-

Culture KRAS-mutant NSCLC cells (e.g., H358, A549) in appropriate media until they reach 70-80% confluency.

-

Treat cells with either a vehicle control (e.g., DMSO) or varying concentrations of a KRAS inhibitor for a specified time (e.g., 2, 6, 24 hours).

-

-

Protein Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[25]

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.[23]

-

Separate the protein lysates by molecular weight on an 8-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a digital imaging system.

-

Quantify band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their respective total protein levels to determine the relative activation state.

-

Conclusion and Future Directions

The successful targeting of KRAS G12C has transformed a previously intractable oncogene into a druggable target, offering new hope for a significant subset of NSCLC patients.[15] However, significant challenges remain. The efficacy of current inhibitors is limited by both primary and acquired resistance, and the majority of non-G12C KRAS mutations lack targeted therapies. Future research will focus on several key areas:

-

Developing Pan-RAS or Mutant-Specific Inhibitors: Creating therapies that can target other common mutations like G12D and G12V, or that can inhibit multiple RAS isoforms.

-

Rational Combination Strategies: Combining KRAS inhibitors with inhibitors of downstream effectors (e.g., MEK inhibitors), upstream activators (e.g., SHP2 inhibitors), or other signaling pathways (e.g., PI3K/mTOR) to overcome or prevent resistance.[27][28]

-

Immunotherapy Combinations: Investigating the synergy between KRAS inhibitors and immune checkpoint blockade, as KRAS mutations can shape the tumor immune microenvironment.[3][6]

-

Understanding and Overcoming Resistance: Deepening the molecular understanding of resistance mechanisms to guide the development of next-generation inhibitors and rational therapeutic combinations.[28]

Continued innovation in drug design, a deeper understanding of tumor biology, and the implementation of robust preclinical and clinical studies will be essential to fully realize the potential of targeting KRAS in NSCLC.

References

- 1. KRAS in NSCLC: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Targeting KRAS Mutant in Non-Small Cell Lung Cancer: Novel Insights Into Therapeutic Strategies [frontiersin.org]

- 4. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Emerging Role of Pathologists… | College of American Pathologists [cap.org]

- 6. Frontiers | KRAS-Mutant Non-Small Cell Lung Cancer: An Emerging Promisingly Treatable Subgroup [frontiersin.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting KRAS-Mutant Non–Small-Cell Lung Cancer: One Mutation at a Time, With a Focus on KRAS G12C Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the KRAS Pathway in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of KRAS Mutation Subtypes in Non–small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Kras-mutant murine models of non-small cell lung cancer possessing co-occurring oncogenic mutations and increased tumor mutational burden - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in the treatment of KRAS G12C mutant non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Prevalence and Concurrent Pathogenic Mutations of KRASG12C in Northeast Chinese Non-small-cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. KRAS-Mutant Non-Small Cell Lung Cancer: An Emerging Promisingly Treatable Subgroup - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multiple Studies Investigating KRAS G12C Inhibitors in NSCLC [theoncologynurse.com]

- 17. onclive.com [onclive.com]

- 18. Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer | Semantic Scholar [semanticscholar.org]

- 19. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]

- 22. clinicallab.com [clinicallab.com]

- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubcompare.ai [pubcompare.ai]

- 26. pubcompare.ai [pubcompare.ai]

- 27. aacrjournals.org [aacrjournals.org]

- 28. bioengineer.org [bioengineer.org]

The Unraveling Response: A Technical Guide to the Tumor Microenvironment Under KRAS Inhibition

For Researchers, Scientists, and Drug Development Professionals

The advent of direct KRAS inhibitors has marked a pivotal moment in oncology, offering a targeted therapeutic strategy for a notoriously challenging oncogene. Beyond their direct impact on tumor cell proliferation, these inhibitors orchestrate a profound remodeling of the tumor microenvironment (TME), a complex ecosystem of immune cells, stromal cells, and extracellular matrix that dictates tumor progression and therapeutic response. This technical guide delves into the core of this response, providing a comprehensive overview of the cellular and molecular shifts within the TME following KRAS inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Data Presentation: Quantitative Changes in the Tumor Microenvironment

The therapeutic efficacy of KRAS inhibitors is intrinsically linked to their ability to modulate the TME from an immunosuppressive to an immune-permissive state. The following tables summarize the key quantitative changes observed in preclinical and clinical studies across different KRAS inhibitors.

Table 1: Immune Cell Infiltration Following KRAS Inhibition

| Immune Cell Type | KRAS Inhibitor | Model System | Change in Infiltration | Fold Change/Percentage Point Increase (Range) | Reference |

| CD8+ T Cells | Sotorasib (AMG 510) | Murine syngeneic tumor models | Increased | 2-4 fold | [1] |

| Adagrasib (MRTX849) | Murine syngeneic tumor models | Increased | Not specified | [2] | |

| MRTX1133 (KRAS G12D inhibitor) | Murine PDAC models | Increased | Not specified | [3][4] | |

| Regulatory T Cells (Tregs) | Sotorasib (AMG 510) | Murine syngeneic tumor models | Decreased | Not specified | [1] |

| Myeloid-Derived Suppressor Cells (MDSCs) | Adagrasib (MRTX849) | Murine syngeneic tumor models | Decreased | Not specified | [2] |

| MRTX1133 (KRAS G12D inhibitor) | Murine PDAC models | Decreased | Not specified | [3][4] | |

| M1 Macrophages | Adagrasib (MRTX849) | Murine syngeneic tumor models | Increased | Not specified | [2] |

| Dendritic Cells (DCs) | Sotorasib (AMG 510) | Murine syngeneic tumor models | Increased | Not specified | [5] |

Table 2: Modulation of Cytokine and Chemokine Profiles

| Cytokine/Chemokine | KRAS Inhibitor | Model System | Change in Expression | Fold Change (Approximate) | Reference |

| CXCL10 | Sotorasib (AMG 510) | In vitro co-culture | Increased | >5 | [5] |

| CXCL11 | Sotorasib (AMG 510) | In vitro co-culture | Increased | >5 | [5] |

| IFN-γ | Sotorasib (AMG 510) | Murine syngeneic tumor models | Increased | Not specified | [1] |

| IL-6 | Sotorasib (AMG 510) | Patient-derived xenografts | Decreased | Not specified | [1] |

Table 3: Stromal and Other TME Component Alterations

| TME Component | KRAS Inhibitor | Model System | Observed Change | Quantitative Measure | Reference |

| MHC Class I | Adagrasib (MRTX849) | Human tumor xenograft models | Upregulation on tumor cells | Not specified | |

| PD-L1 | Sotorasib (AMG 510) | Murine syngeneic tumor models | Variable, can be increased | Not specified | [1] |

| Collagen | MRTX1133 (KRAS G12D inhibitor) | Murine PDAC models | Increased collagen fibers | Not specified | [6] |

Experimental Protocols: Methodologies for TME Analysis

The characterization of the TME response to KRAS inhibition relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the field.

Flow Cytometry for Immune Cell Profiling

Objective: To quantify the proportions of different immune cell subsets within the tumor.

Protocol:

-

Tumor Dissociation: Freshly excised tumors are mechanically minced and then enzymatically digested using a cocktail of collagenase (e.g., 1 mg/mL Collagenase IV) and DNase I (e.g., 100 U/mL) in RPMI-1640 medium for 30-60 minutes at 37°C with gentle agitation.

-

Single-Cell Suspension: The digested tissue is passed through a 70 µm cell strainer to obtain a single-cell suspension. Red blood cells are lysed using an ACK lysis buffer.

-

Cell Staining:

-

Cells are washed with FACS buffer (PBS with 2% FBS) and counted.

-

Fc receptors are blocked with an anti-CD16/32 antibody.

-

Cells are stained with a panel of fluorescently conjugated antibodies targeting surface markers of interest (e.g., CD45 for total immune cells, CD3 for T cells, CD4, CD8, FOXP3 for T cell subsets, CD11b, Ly6G, Ly6C for myeloid cells, F4/80 for macrophages). A viability dye (e.g., DAPI, Propidium Iodide) is included to exclude dead cells.

-

For intracellular staining (e.g., FOXP3, cytokines), cells are fixed and permeabilized using a commercially available kit according to the manufacturer's instructions before adding the intracellular antibodies.

-

-

Data Acquisition and Analysis: Stained cells are acquired on a multicolor flow cytometer (e.g., BD LSRFortessa™). Data is analyzed using software such as FlowJo™ or FCS Express™. A detailed gating strategy is employed to identify and quantify specific immune cell populations.[7]

Immunohistochemistry (IHC) for Spatial Analysis

Objective: To visualize the localization and expression of specific proteins within the tumor tissue architecture.

Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissues are sectioned at 4-5 µm thickness and mounted on charged slides.[8]

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol washes to water.[8]

-

Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by immersing slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath.

-

Staining:

-

Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.

-

Non-specific antibody binding is blocked with a serum-based blocking solution.

-

Slides are incubated with the primary antibody (e.g., anti-CD8, anti-PD-L1) at a predetermined optimal dilution overnight at 4°C.

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) substrate, which produces a brown precipitate at the site of the target protein.

-

-

Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.[8]

-

Image Analysis: Stained slides are scanned using a digital slide scanner, and image analysis software is used to quantify the number and density of positive cells in different tumor regions (e.g., tumor core vs. invasive margin).

Multiplex Cytokine and Chemokine Analysis (Luminex Assay)

Objective: To simultaneously measure the concentration of multiple cytokines and chemokines in tumor lysates or plasma.

Protocol:

-

Sample Preparation:

-

Tumor Lysates: Tumors are homogenized in a lysis buffer containing protease inhibitors. The lysate is centrifuged, and the supernatant is collected.

-

Plasma: Blood is collected in EDTA-containing tubes and centrifuged to separate the plasma.

-

-

Assay Procedure:

-

A multiplex bead-based immunoassay kit (e.g., from Millipore or R&D Systems) is used according to the manufacturer's instructions.

-

Antibody-coupled magnetic beads specific for each analyte are added to a 96-well plate.

-

Standards and samples are added to the wells and incubated to allow the analytes to bind to the beads.

-

Biotinylated detection antibodies are added, followed by a streptavidin-phycoerythrin (PE) conjugate.

-

-

Data Acquisition and Analysis: The plate is read on a Luminex instrument, which uses lasers to excite the beads and the PE reporter. The instrument identifies each bead by its unique spectral address and quantifies the PE signal, which is proportional to the amount of bound analyte. A standard curve is generated to determine the concentration of each cytokine/chemokine in the samples.[9][10]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. Serum & Plasma Luminex Cytokine Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 2. Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. app.jove.com [app.jove.com]

- 4. KRASG12D inhibition reprograms the microenvironment of early and advanced pancreatic cancer to promote FAS-mediated killing by CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. oncology.labcorp.com [oncology.labcorp.com]

- 7. thno.org [thno.org]

- 8. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. 2.13. Quantification of plasma concentrations of inflammatory cytokines [bio-protocol.org]

An In-depth Technical Guide to the Identification of Biomarkers for KRAS Inhibitor Sensitivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current landscape of biomarker discovery for predicting sensitivity to KRAS inhibitors. It delves into the intricate KRAS signaling pathway, mechanisms of resistance, and the key biomarkers that are emerging as critical tools for patient stratification and the development of more effective therapeutic strategies. Detailed experimental protocols for biomarker identification and validation are also provided, alongside quantitative data from pivotal clinical trials.

The KRAS Signaling Pathway and Its Dysregulation in Cancer

Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling.[1] In its active GTP-bound state, KRAS stimulates downstream pathways that regulate critical cellular processes, including proliferation, survival, and differentiation.[1][2] Mutations in the KRAS gene, most commonly at codons 12, 13, and 61, lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.[3] The KRAS G12C mutation, in particular, accounts for a significant portion of KRAS-mutant non-small cell lung cancers (NSCLC) and colorectal cancers (CRC).[3]

The primary downstream signaling cascades initiated by active KRAS include the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1] The MAPK pathway is a key driver of cell proliferation, while the PI3K-AKT-mTOR pathway is crucial for cell survival and growth.[1] The dysregulation of these pathways is a hallmark of KRAS-driven cancers.

Caption: Simplified KRAS Signaling Pathway.

Mechanisms of Resistance to KRAS Inhibitors

Despite the initial success of direct KRAS G12C inhibitors like sotorasib and adagrasib, both intrinsic and acquired resistance remain significant clinical challenges.[4][5] Understanding the mechanisms of resistance is paramount for the identification of predictive biomarkers. These mechanisms can be broadly categorized as "on-target" and "off-target".[6]

On-target resistance involves alterations that directly affect the drug's target, KRAS G12C. This includes:

-

Secondary KRAS mutations: New mutations in the KRAS gene can prevent inhibitor binding.[6]

-

KRAS G12C amplification: An increased copy number of the KRAS G12C allele can overcome the inhibitory effect of the drug.[6][7]

Off-target resistance mechanisms bypass the need for KRAS G12C signaling and include:

-

Activation of bypass pathways: Upregulation of alternative signaling pathways can sustain cell proliferation and survival despite KRAS G12C inhibition. This often involves mutations or amplifications in upstream receptor tyrosine kinases (RTKs) like EGFR and MET, or downstream effectors such as BRAF, MEK, and PI3KCA.[4][6][7][8]

-

Activation of other RAS isoforms: Mutations in NRAS or HRAS can reactivate the MAPK pathway.[6]

-

Histologic transformation: The conversion of adenocarcinoma to other histologies, such as squamous cell carcinoma, can lead to resistance.[8]

-

Tumor microenvironment alterations: Changes in the tumor microenvironment can also contribute to resistance.[7]

Key Biomarkers for Predicting KRAS Inhibitor Sensitivity

A growing body of evidence points to several biomarkers that can help predict which patients are most likely to respond to KRAS inhibitors.

Co-mutations

The presence of co-occurring mutations alongside KRAS G12C can significantly influence treatment outcomes.

-

STK11 and KEAP1: Co-mutations in STK11 (also known as LKB1) and KEAP1 are associated with a poor response to KRAS G12C inhibitors in NSCLC.[3][9]

-

TP53: Concurrent TP53 mutations may also impact the efficacy of KRAS inhibitors, although their predictive value is still under investigation.[9][10]

-

CDKN2A: Loss-of-function mutations in the tumor suppressor gene CDKN2A are linked to increased proliferative signaling and may contribute to resistance.[4]

Gene and Protein Expression Signatures

-

Thyroid Transcription Factor-1 (TTF-1): In NSCLC, high expression of TTF-1 is a strong predictor of a favorable response to sotorasib.[11][12] Patients with low TTF-1 expressing tumors have significantly shorter progression-free survival (PFS) and overall survival (OS).[11][12][13]

-

Adeno-to-Squamous Transition (AST) Signature: An enrichment of a squamous cell carcinoma gene expression signature in pre-treatment biopsies of lung adenocarcinoma patients with KRAS G12C and STK11/LKB1 co-mutations is associated with a poor response to adagrasib.[14]

-

RAS-RAF Protein Interaction: Higher levels of RAS-RAF protein interaction in tumor cells, as measured by a proximity ligation assay, have been shown to correlate with a better response to KRAS G12C inhibitors.[15]

Circulating Tumor DNA (ctDNA)

The analysis of ctDNA, which are small fragments of DNA shed from tumors into the bloodstream, is a promising non-invasive approach for monitoring treatment response.

-

Baseline ctDNA levels: Lower baseline levels of ctDNA have been associated with longer-term clinical benefit from sotorasib.[16]

-

ctDNA clearance: Rapid clearance of KRAS G12C mutant ctDNA from the plasma shortly after initiating treatment with sotorasib or adagrasib is a strong predictor of improved clinical outcomes.[10][11][12][17][18]

Quantitative Data on Biomarker-Driven Response to KRAS Inhibitors

The following tables summarize key quantitative data from clinical trials of sotorasib and adagrasib, stratified by potential biomarkers.

Table 1: Sotorasib Efficacy in NSCLC Stratified by TTF-1 Expression

| Biomarker Status | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |

| TTF-1 High | 8.1 months[11][13][18] | 16.0 months[11][13][18] | 45%[18] |

| TTF-1 Low | 2.8 months[11][13][18] | 4.5 months[11][13][18] | 4%[18] |

Table 2: Sotorasib Efficacy in NSCLC Stratified by ctDNA Clearance

| Biomarker Status | Median Progression-Free Survival (PFS) |

| ctDNA Clearance at Cycle 2, Day 1 | 8.3 months[10] |

| Detectable ctDNA at Cycle 2, Day 1 | 4.4 months[10] |

Table 3: Adagrasib Efficacy in NSCLC with STK11 Co-mutation

| Biomarker Status | Objective Response Rate (ORR) |

| KRAS G12C with STK11 co-mutation | 64%[19] |

Table 4: Adagrasib plus Pembrolizumab Efficacy in First-Line NSCLC by PD-L1 TPS

| PD-L1 Tumor Proportion Score (TPS) | Median Progression-Free Survival (PFS) |

| <1% | 8.2 months[20] |

| 1%-49% | 13.5 months[20] |

| ≥50% | 27.7 months[20] |

Experimental Protocols for Biomarker Identification

The identification and validation of biomarkers for KRAS inhibitor sensitivity rely on a range of sophisticated experimental techniques.

Caption: General Workflow for Biomarker Discovery.

Circulating Tumor DNA (ctDNA) Analysis for KRAS Mutations

This protocol outlines the general steps for detecting KRAS mutations in ctDNA from plasma samples.

-

Sample Collection and Processing:

-

Collect whole blood in specialized collection tubes (e.g., EDTA or Streck tubes) to stabilize cell-free DNA (cfDNA).

-

Perform a double centrifugation protocol to separate plasma from blood cells and prevent contamination with genomic DNA from leukocytes. The first centrifugation is typically at a lower speed (e.g., 1600 x g for 10 minutes), followed by a higher speed centrifugation of the supernatant (e.g., 16000 x g for 10 minutes).

-

Store plasma at -80°C until cfDNA extraction.

-

-

cfDNA Extraction:

-

Isolate cfDNA from plasma using a commercially available kit designed for this purpose (e.g., QIAamp Circulating Nucleic Acid Kit).

-

Quantify the extracted cfDNA using a fluorometric method (e.g., Qubit).

-

-

KRAS Mutation Detection:

-

Droplet Digital PCR (ddPCR): This highly sensitive method is ideal for detecting and quantifying low-frequency mutations.

-

Prepare a reaction mixture containing ddPCR supermix, primers and probes specific for wild-type and mutant KRAS alleles, and the extracted cfDNA.

-

Generate droplets using a droplet generator.

-

Perform PCR amplification.

-

Read the droplets on a droplet reader to determine the number of positive and negative droplets for each allele, allowing for precise quantification of the mutant allele fraction.

-

-

Next-Generation Sequencing (NGS): NGS provides a more comprehensive view of the mutational landscape.

-

Prepare a sequencing library from the cfDNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.

-

Perform target enrichment for the KRAS gene or a panel of cancer-related genes using hybrid capture or amplicon-based methods.

-

Sequence the enriched library on an NGS platform (e.g., Illumina).

-

Analyze the sequencing data using a bioinformatics pipeline to identify and quantify KRAS mutations.

-

-

RNA Sequencing (RNA-Seq) for Gene Expression Profiling

This protocol describes a general workflow for identifying gene expression signatures associated with KRAS inhibitor sensitivity.

-

RNA Extraction:

-

Isolate total RNA from fresh-frozen or FFPE tumor tissue samples using a suitable kit (e.g., RNeasy Kit).

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN).

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA, as it constitutes the majority of the RNA population and can obscure the signal from messenger RNA (mRNA).

-

Fragment the rRNA-depleted RNA.

-

Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.

-

Amplify the library by PCR.

-

-

Sequencing:

-

Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are upregulated or downregulated in sensitive versus resistant tumors.

-

Use bioinformatics tools to identify gene expression signatures and pathways associated with drug response.

-

Immunohistochemistry (IHC) for TTF-1

This protocol provides a general outline for the detection of TTF-1 protein expression in lung tumor tissue.

-

Sample Preparation:

-

Fix tumor tissue in formalin and embed in paraffin (FFPE).

-

Cut thin sections (4-5 µm) of the FFPE tissue and mount them on glass slides.

-

-

Antigen Retrieval:

-

Deparaffinize the tissue sections in xylene and rehydrate through a series of graded ethanol solutions.

-

Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer solution and heating them in a pressure cooker or water bath.

-

-

Immunostaining:

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific antibody binding with a protein block solution.

-

Incubate the sections with a primary antibody specific for TTF-1 (e.g., clone 8G7G3/1 or SPT24).

-

Wash the slides and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Wash the slides and add a chromogen substrate (e.g., diaminobenzidine) to visualize the antibody binding.

-

Counterstain the sections with hematoxylin.

-

-

Analysis:

-

Dehydrate the sections and mount with a coverslip.

-

Examine the slides under a microscope to assess the presence, intensity, and localization of TTF-1 staining in the tumor cells.

-

Proximity Ligation Assay (PLA) for RAS-RAF Interaction

This protocol describes the principle of detecting the interaction between RAS and RAF proteins in situ.

-

Sample Preparation:

-

Fix and permeabilize cells or tissue sections as for standard immunofluorescence.

-

-

Primary Antibody Incubation:

-

Incubate the sample with a pair of primary antibodies raised in different species, one specific for RAS and the other for RAF.

-

-

PLA Probe Incubation:

-

Add species-specific secondary antibodies (PLA probes), each conjugated to a unique short DNA oligonucleotide.

-

-

Ligation:

-

If the two primary antibodies are in close proximity (typically <40 nm), the oligonucleotides on the PLA probes are brought near each other.

-

Add a ligation solution containing two additional oligonucleotides and a ligase. These oligonucleotides hybridize to the PLA probe oligonucleotides and are ligated to form a circular DNA molecule.

-

-

Amplification:

-

Perform rolling-circle amplification using a DNA polymerase, which generates a long DNA product containing hundreds of copies of the circular DNA template.

-

-

Detection:

-

Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA product.

-

Visualize the resulting fluorescent spots using a fluorescence microscope. Each spot represents a single RAS-RAF interaction event.

-

Conclusion

The identification of robust and reliable biomarkers is crucial for optimizing the use of KRAS inhibitors in the clinic. Co-mutational status, gene and protein expression signatures, and ctDNA dynamics are all emerging as valuable tools for predicting treatment response and understanding resistance mechanisms. The continued integration of multi-omics approaches and advanced analytical techniques will undoubtedly lead to the discovery of novel biomarkers and the development of more personalized and effective therapeutic strategies for patients with KRAS-mutant cancers. This guide provides a foundational understanding of the key concepts and methodologies in this rapidly evolving field, empowering researchers and clinicians to advance the promise of precision oncology for this challenging patient population.

References

- 1. Automated TTF-1 Immunohistochemistry Assay for the Differentiation of Lung Adenocarcinoma Versus Lung Squamous Cell Carcinoma [pubmed.ncbi.nlm.nih.gov]

- 2. clyte.tech [clyte.tech]

- 3. KRAS Mutant Allele Fraction in Circulating Cell-Free DNA Correlates With Clinical Stage in Pancreatic Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteomics Biomarker Discovery: A Quantitative Workflow Guide - MetwareBio [metwarebio.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Variant biomarker discovery using mass spectrometry-based proteogenomics [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The “In Situ” Proximity Ligation Assay to Probe Protein–Protein Interactions in Intact Tissues | Springer Nature Experiments [experiments.springernature.com]

- 11. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of Intrinsic Drug Resistance and Its Biomarkers in High-Throughput Pharmacogenomic and CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]

- 14. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]

- 15. Lung cancer - Wikipedia [en.wikipedia.org]

- 16. illumina.com [illumina.com]

- 17. Systematic functional identification of cancer multi-drug resistance genes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Best Practices Recommendations for Diagnostic Immunohistochemistry in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. rna-seqblog.com [rna-seqblog.com]

The Genetic Landscape of KRAS-Mutant Cancers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) gene are among the most prevalent oncogenic drivers in human cancers, frequently occurring in pancreatic, colorectal, and lung adenocarcinomas.[1][2] These mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to the uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[3][4] This guide provides a comprehensive overview of the genetic landscape of KRAS-mutant cancers, focusing on the spectrum of KRAS mutations, common co-occurring genetic alterations, the intricate signaling networks involved, and key experimental methodologies used to investigate these malignancies.

The Spectrum of KRAS Mutations

KRAS mutations predominantly occur as single-base missense mutations at codons 12, 13, and 61.[2] The frequency and specific type of KRAS mutation vary significantly across different cancer types, highlighting the distinct underlying biology of these tumors.

Table 1: Frequency of KRAS Mutations in Common Cancers

| Cancer Type | Frequency of KRAS Mutations | Common KRAS Variants |

| Pancreatic Ductal Adenocarcinoma (PDAC) | ~98%[2] | G12D, G12V, G12R[2][5] |

| Colorectal Cancer (CRC) | ~52%[2] | G12D, G12V, G13D[6] |

| Non-Small Cell Lung Cancer (NSCLC) | ~32%[2] | G12C, G12V, G12D[5] |

| Appendiceal Cancer | ~43% | G12D, G12V |

| Small Bowel Cancer | ~31% | G12D, G12V |

| Uterine Cancer | ~12% | G12V, G12D, G13D |

| Ovarian Cancer | ~9% | G12V, G12D |

| Hepatobiliary Cancer | ~8% | Q61H |

| Cervical Cancer | ~7% | G12D, G12V |

| Bladder Cancer | ~4% | G12D, G12V |

| Data compiled from multiple sources. Frequencies are approximate and can vary based on the patient population and detection methods used. |

The Co-mutational Landscape

KRAS-mutant cancers are characterized by a complex landscape of co-occurring genomic alterations that can influence tumor progression, therapeutic response, and clinical outcomes.[7] Understanding this co-mutational landscape is critical for developing effective combination therapies.

Table 2: Common Co-occurring Mutations in KRAS-Mutant Cancers

| Gene | Function | Associated Cancer Types | Therapeutic Implications |

| TP53 | Tumor Suppressor | NSCLC, Pancreatic Cancer, Colorectal Cancer[2] | May influence response to chemotherapy and targeted agents.[7] |

| STK11 (LKB1) | Tumor Suppressor | NSCLC | Associated with resistance to immunotherapy.[8] |

| KEAP1 | Tumor Suppressor | NSCLC | Often co-occurs with STK11 and is associated with poor prognosis.[8] |

| PIK3CA | Oncogene (PI3K pathway) | Colorectal Cancer | May confer resistance to EGFR inhibitors.[9] |

| SMAD4 | Tumor Suppressor | Pancreatic Cancer, Colorectal Cancer | Involved in TGF-β signaling. |

| CDKN2A | Tumor Suppressor | Pancreatic Cancer, NSCLC | Important regulator of the cell cycle. |

| APC | Tumor Suppressor | Colorectal Cancer | Key component of the Wnt signaling pathway.[10] |

| NF1 | Tumor Suppressor | Colorectal Cancer | Negative regulator of RAS signaling.[6] |

| FBXW7 | Tumor Suppressor | Colorectal Cancer | Involved in ubiquitin-mediated protein degradation.[6] |

KRAS Signaling Pathways

Oncogenic KRAS drives tumor development through the activation of multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways regulate a wide array of cellular processes critical for cancer cell growth and survival.[3][4][11][12]

KRAS Activation and Downstream Signaling

Caption: Simplified KRAS signaling pathway.

Experimental Protocols

A variety of sophisticated experimental techniques are employed to investigate the genetic landscape of KRAS-mutant cancers. These methodologies are crucial for identifying mutations, characterizing signaling pathways, and discovering novel therapeutic vulnerabilities.

Next-Generation Sequencing (NGS) for Genomic Profiling

Next-generation sequencing (NGS) is a high-throughput technology that enables the comprehensive analysis of cancer genomes.[13]

Methodology:

-

Sample Preparation: Genomic DNA is extracted from tumor tissue and matched normal tissue (e.g., blood).

-

Library Preparation: The DNA is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library.

-

Sequencing: The library is loaded onto a sequencer, which determines the nucleotide sequence of the DNA fragments.[14]

-

Data Analysis: The sequencing reads are aligned to a reference genome, and specialized bioinformatics pipelines are used to identify genetic alterations such as single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs).[15]

Caption: A typical workflow for next-generation sequencing.

CRISPR-Cas9 Screens for Identifying Therapeutic Vulnerabilities

CRISPR-Cas9 technology can be used in large-scale screens to identify genes that are essential for the survival of KRAS-mutant cancer cells, a concept known as synthetic lethality.[1][16][17]

Methodology:

-

Library Design and Preparation: A pooled library of single-guide RNAs (sgRNAs) targeting thousands of genes is designed and synthesized.[18]

-

Lentiviral Packaging: The sgRNA library is packaged into lentiviral particles.

-

Cell Transduction: KRAS-mutant cancer cells stably expressing the Cas9 nuclease are transduced with the lentiviral sgRNA library at a low multiplicity of infection to ensure most cells receive only one sgRNA.[19]

-

Phenotypic Selection: The transduced cells are cultured for a period of time, allowing for the depletion of cells in which an essential gene has been knocked out. A parallel screen may be performed with a selective pressure, such as a targeted drug.[20]

-

Sequencing and Analysis: Genomic DNA is extracted from the surviving cells, and the sgRNA sequences are amplified and sequenced. The relative abundance of each sgRNA is compared between the initial and final cell populations to identify sgRNAs that are depleted or enriched, thus revealing genes that are essential for cell survival or confer drug resistance.[18][21]

References